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Compound of Interest

Compound Name: Pocop

Cat. No.: B12774102 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the performance of various Phosphinito-Pincer (POCOP) catalysts in

key organic transformations. Experimental data on catalyst activity and selectivity are

presented in structured tables, accompanied by detailed methodologies for reproducible

research.

POCOP pincer complexes have emerged as a versatile and highly effective class of catalysts

for a wide range of chemical reactions. Their unique tridentate ligand framework offers

exceptional thermal stability and allows for fine-tuning of the metal center's electronic and steric

properties. This guide delves into the quantitative aspects of their catalytic performance in

hydroboration, transfer dehydrogenation, and hydrosilylation reactions, offering a comparative

analysis to aid in catalyst selection and development.

Catalyst Activity and Selectivity Data
The efficacy of a catalyst is primarily judged by its activity (how fast it works) and its selectivity

(its ability to produce the desired product). These are quantified by metrics such as Turnover

Number (TON), which is the number of moles of substrate that a mole of catalyst can convert

before becoming inactivated, and Turnover Frequency (TOF), which is the turnover per unit

time.

Hydroboration of Carbon Dioxide
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The reduction of carbon dioxide is a critical area of research for sustainable chemistry.

POCOP-nickel complexes have shown significant promise in the catalytic hydroboration of

CO2. Below is a comparison of different nickel POCOP catalysts in this reaction.

Catalyst R Group X Group TON a TOF (h-1) b

[2,6-

(R2PO)2C6H3]Ni

X

1a tBu SH 455 1820

1b iPr SH 477 1908

2a tBu N3 450 1800

2b iPr N3 475 1900

3a tBu NCS 25 50

3b iPr NCS 125 250

1c, 2c, 3c Ph SH, N3, NCS - No reaction

a Reaction conditions: 0.01 mmol catalyst, 5.0 mmol HBcat, 1 atm CO2, benzene-d6 (4 mL),

room temperature.[1] b TOF was calculated based on the time required to reach the reported

TON.[1]

Transfer Dehydrogenation of Alkanes
The dehydrogenation of alkanes to produce valuable olefins is another area where POCOP
catalysts, particularly those based on iridium, have demonstrated exceptional activity. The

following table compares the performance of different iridium POCOP pincer complexes in the

transfer dehydrogenation of cyclooctane (COA) with tert-butylethylene (TBE) as the hydrogen

acceptor.
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Precatalyst X Group TON c TOF (s-1) d

p-X-

C6H2(OP(tBu)2)2IrHC

l

4a MeO 1400 1.6

4b Me 1500 1.7

4c H 1700 1.9

4d F 2000 2.2

4e C6F5 2200 2.4

4f 3,5-(CF3)2C6H3 2100 2.3

c Reaction conditions: 3030:3030:1:1.1 ratio of COA:TBE:precatalyst:NaOtBu at 200 °C.[2] d

Initial TOF.[2]

Hydrosilylation of Aldehydes
Cobalt POCOP pincer complexes are effective catalysts for the hydrosilylation of aldehydes.

The table below summarizes the performance of various cobalt complexes in the

hydrosilylation of benzaldehyde with (EtO)3SiH.
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Catalyst R' Group TON e

{2,6-(iPr2PO)2-4-R'-

C6H2}Co(CO)2

1a H ~250

1b NMe2 ~300

1c OMe ~275

1d CO2Me ~150

{2,6-(R2PO)2C6H3}Co(L)n

1e (R=Ph, L=CO, n=2) - <50

2f (R=tBu, L=CO, n=1) - ~100

e Reaction conditions: Catalyst, benzaldehyde, and (EtO)3SiH. Turnover numbers are

approximate values based on the reported data.[3]

Experimental Protocols
Detailed and reproducible experimental procedures are crucial for advancing scientific

research. The following sections provide methodologies for the synthesis of POCOP catalysts

and their application in the aforementioned catalytic reactions.

Synthesis of POCOP Pincer Complexes
General Procedure for the Synthesis of Nickel POCOP Complexes [2,6-(R2PO)2C6H3]NiX:

The synthesis of the nickel POCOP complexes generally involves the reaction of the

corresponding POCOP ligand with a nickel(II) salt. For example, the mercapto complexes (X =

SH) can be synthesized by reacting the corresponding chloride complex with sodium

hydrosulfide (NaSH).[1]

Synthesis of a Phenyl-substituted Nickel Mercapto Complex (1c):
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In a glovebox, [2,6-(Ph2PO)2C6H3]NiCl (0.50 g, 0.78 mmol) and NaSH (0.088 g, 1.56 mmol)

were added to a Schlenk flask. A mixture of THF (20 mL) and methanol (10 mL) was then

added. The resulting mixture was stirred at room temperature for 12 hours. After removing the

solvents under vacuum, the residue was extracted with dichloromethane and filtered. The

filtrate was concentrated, and pentane was added to precipitate the product. The solid was

collected by filtration, washed with pentane, and dried under vacuum to yield the desired

complex.[1]

Synthesis of Iridium POCOP Complexes:

A novel electron-deficient iridium POCOP complex can be synthesized from a custom ligand.

The chloro(hydride) pincer complex is formed through the reaction of the ligand with a suitable

iridium precursor.[4]

Synthesis of Cobalt POCOP Complexes:

A series of cobalt POCOP pincer complexes can be synthesized through the C–H bond

activation of the corresponding pincer ligands with Co2(CO)8.[3]

Catalytic Reaction Procedures
Hydroboration of CO2 Catalyzed by Nickel POCOP Complexes:

A typical experimental procedure is as follows: In a nitrogen-filled glovebox, the nickel catalyst

(0.01 mmol), catecholborane (HBcat, 0.3 mmol), and a solvent like C6D6 (0.5 mL) are mixed in

an NMR tube. The tube is sealed, and carbon dioxide gas is introduced. The reaction progress

is monitored by 11B NMR spectroscopy at room temperature.[1] For larger-scale reactions, a

Schlenk flask is used with a catalyst-to-substrate ratio of 1:500.[1]

Transfer Dehydrogenation of Alkanes Catalyzed by Iridium POCOP Complexes:

To generate the active catalyst, the iridium precatalyst (e.g., p-X-C6H2(OP(tBu)2)2IrHCl) is

treated with a base like sodium tert-butoxide (NaOtBu).[4] The transfer dehydrogenation is then

carried out by heating a mixture of the alkane (e.g., cyclooctane), a hydrogen acceptor (e.g.,

tert-butylethylene), the precatalyst, and the base at a specified temperature.[2]

Hydrosilylation of Aldehydes Catalyzed by Cobalt POCOP Complexes:
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In a typical experiment, the aldehyde substrate, the cobalt POCOP catalyst, and the silane are

mixed in a suitable solvent (e.g., benzene or THF) in a sealed vial and stirred at room

temperature for a designated time. The reaction can be monitored by techniques like GC-MS to

determine the conversion and product distribution.[3][5]

Product Analysis
Accurate quantification of product yields and selectivities is paramount. Gas chromatography-

mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are

powerful tools for this purpose.

GC-MS Analysis: This technique is widely used to separate and identify the components of a

reaction mixture. For instance, in the transfer dehydrogenation of alkanes, GC-MS can be

used to quantify the amount of olefin product formed.[6] Similarly, in the hydrosilylation of

aldehydes, GC-MS can track the consumption of the starting material and the formation of

the silylated product.[5]

NMR Spectroscopy:1H, 13C, and other relevant nuclei NMR spectroscopy are invaluable for

structural elucidation and quantitative analysis. For example, in the hydroboration of CO2,

11B NMR is used to monitor the consumption of HBcat.[1] 1H NMR can be used to

determine the yield of hydrosilylation products by integrating the signals of the product and

an internal standard.[7][8]

Visualizing Catalytic Processes
To better understand the relationships and workflows in POCOP catalysis, the following

diagrams are provided.
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Catalytic Cycle for CO2 Hydroboration

[POCOP]Ni-H (Active Catalyst)

[POCOP]Ni-OCHO

CO2 Coordination

Hydride Transfer to CO2

[POCOP]Ni-OCHO(HBcat)

HBcat Reduction & Ligand Exchange
[POCOP]Ni-OCH3Successive Reductions

Product Release

Regeneration with HBcat

Click to download full resolution via product page

Figure 1: A simplified catalytic cycle for the hydroboration of CO2.
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General Experimental Workflow

Catalyst & Ligand Synthesis/Procurement

Catalyst Preparation/Activation

Reaction Setup (Substrate, Solvent, Conditions)

Catalytic Reaction

Reaction Quenching & Workup

Product Analysis (GC-MS, NMR)

Data Interpretation (TON, TOF, Selectivity)

Click to download full resolution via product page

Figure 2: A general workflow for a catalytic experiment.
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Catalyst Selection Logic

rect Desired Reaction?

Hydroboration of CO2 Alkane Dehydrogenation Hydrosilylation

Consider Ni-POCOP Consider Ir-POCOP Consider Co-POCOP

Fine-tune R and X groups for optimal activity/selectivity

Click to download full resolution via product page

Figure 3: A decision-making diagram for catalyst selection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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